(R)-4-(1-Aminoethyl)-2-methylbenzoic acid
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Overview
Description
4-[(1R)-1-Aminoethyl]-2-methylbenzoic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which can exist as enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Formation of Intermediate: The 2-methylbenzoic acid undergoes a Friedel-Crafts acylation reaction to introduce an acyl group at the para position.
Reduction: The acyl group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is converted to an amine through a substitution reaction with ammonia or an amine source.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: Industrial production of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-[(1R)-1-nitroethyl]-2-methylbenzoic acid.
Reduction: 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1R)-1-aminoethyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Pathways Involved: The compound can modulate enzymatic activities and receptor functions, leading to changes in cellular signaling pathways
Comparison with Similar Compounds
4-[(1S)-1-aminoethyl]-2-methylbenzoic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(aminomethyl)benzoic acid: A structurally related compound with an amino group directly attached to the benzene ring
Uniqueness: 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
QGQWJUWDKKLZLF-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)O |
Origin of Product |
United States |
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